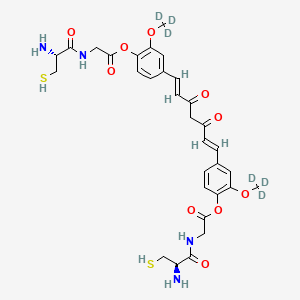

Di-O-cysteinyl-glycinoyl curcumin-d6

Description

Structure

2D Structure

Properties

Molecular Formula |

C31H36N4O10S2 |

|---|---|

Molecular Weight |

694.8 g/mol |

IUPAC Name |

[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(trideuteriomethoxy)phenyl]-3,5-dioxohepta-1,6-dienyl]-2-(trideuteriomethoxy)phenyl] 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetate |

InChI |

InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23-/m0/s1/i1D3,2D3 |

InChI Key |

INJRLMWCICXIDY-GIYIOUCVSA-N |

Isomeric SMILES |

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC([2H])([2H])[2H])OC(=O)CNC(=O)[C@@H](N)CS)([2H])[2H] |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Methodologies

Esterification and Amidation Strategies for O-Cysteinyl-Glycinoyl Conjugation

The covalent attachment of the cysteinyl-glycinoyl dipeptide to the two phenolic hydroxyl groups of the curcumin-d6 (B588258) backbone is achieved via a diesterification reaction. This process links the C-terminal carboxyl group of the dipeptide to the curcuminoid. A common and effective method for this type of esterification is the use of carbodiimide (B86325) coupling agents.

A plausible synthetic route involves reacting curcumin-d6 with a pre-synthesized, protected cysteinyl-glycine dipeptide. The reaction is typically facilitated by a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a more soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). iomcworld.com The reaction is generally performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to prevent hydrolysis of the activated ester intermediate.

Activation of the dipeptide's carboxylic acid group by the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the phenolic hydroxyl groups of curcumin-d6 on the activated intermediate. DMAP serves as an acyl transfer catalyst, enhancing the reaction rate.

Formation of the ester bond, yielding the protected Di-O-cysteinyl-glycinoyl curcumin-d6 conjugate. The byproduct (e.g., dicyclohexylurea) is subsequently removed.

A study detailing the synthesis of a similar, non-deuterated compound, 4,4'-di-O-(cysteinyl-glycinoyl) curcumin (B1669340), confirms the viability of conjugating this specific dipeptide to the curcumin backbone. researchgate.net

Stereoselective Synthesis of Chiral Amino Acid Moieties

The "cysteinyl-glycinoyl" moiety contains one chiral center at the cysteine residue. The term "stereoselective synthesis" mandates that the synthesis must preserve the stereochemical integrity of this center. Glycine (B1666218) is achiral and does not present stereochemical challenges. The process begins with a stereochemically pure starting material, such as L-cysteine, and employs methods that minimize racemization during peptide bond formation and subsequent esterification.

To achieve this, protecting groups are essential:

α-Amino Group Protection: The N-terminus of L-cysteine is protected, commonly with a tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) group. youtube.com These groups prevent the amine from participating in unwanted side reactions.

Thiol Group Protection: The highly reactive thiol side chain of cysteine must be protected to prevent oxidation and other side reactions. rsc.orgrsc.org Acid-labile groups like Trityl (Trt) or Methoxytrityl (Mmt) are often used, as are other groups like Acetamidomethyl (Acm). peptide.com

The protected L-cysteine is then coupled with glycine (whose carboxyl group may be protected as an ester, e.g., a methyl or ethyl ester, during the reaction) using standard peptide coupling reagents that are known to suppress racemization, such as HBTU or HATU, often with an additive like HOBt. peptide.com After the dipeptide (e.g., Boc-Cys(Trt)-Gly-OH) is formed and purified, it is ready for conjugation to the curcumin-d6 backbone. The selection of protecting groups is critical to ensure they remain stable during the esterification to curcumin and can be removed orthogonally afterward without cleaving the newly formed ester bonds.

Incorporation of Deuterium (B1214612) Labeling (d6) at Specific Curcuminoid Positions

The "d6" designation in the target compound's name refers to the presence of six deuterium atoms. In the context of curcumin, this is most commonly and stably achieved by labeling the two methoxy (B1213986) groups on the aromatic rings. caymanchem.com The synthesis of curcumin-d6 starts with deuterated vanillin (B372448) (vanillin-d3).

The classic Pabon synthesis of curcumin is adapted for this purpose. researchgate.netgoogle.com It involves the condensation of two equivalents of vanillin-d3 with one equivalent of 2,4-pentanedione (acetylacetone). The reaction is typically catalyzed by a boron complex, formed in situ from boric acid or boric oxide and tributyl borate, with a mild base such as an aliphatic amine. The deuterium atoms are located on the methoxy groups, which are generally stable to subsequent chemical transformations and metabolic processes.

| Reactant | Role | Stoichiometric Ratio |

| Vanillin-d3 | Provides the deuterated aromatic rings | 2 equivalents |

| 2,4-Pentanedione | Forms the central heptadienone bridge | 1 equivalent |

| Boric Acid/Oxide | Catalyst, forms complex with acetylacetone | Catalytic amount |

| Tributyl Borate | Co-catalyst and dehydrating agent | ~1-2 equivalents |

| Aliphatic Amine | Base catalyst | Catalytic amount |

| This interactive table summarizes the key reactants for the synthesis of the curcumin-d6 core. |

The resulting curcumin-d6, with a molecular weight of approximately 374.4 g/mol , serves as the backbone for the subsequent dipeptide conjugation. caymanchem.com

Optimization of Reaction Conditions and Yields for "this compound"

Optimizing the yield of the final product requires systematically adjusting several reaction parameters during the crucial esterification step. While specific yield data for this compound is not publicly available, parameters for analogous esterification reactions can be optimized to maximize conversion and minimize side products. angolaonline.netresearchgate.net For similar curcumin-amino acid conjugates, yields can range from 45% to over 80%. researchgate.netcftri.res.in

| Parameter | Range/Variables to Test | Rationale |

| Molar Ratio | Curcumin-d6 : Dipeptide : Coupling Agent (e.g., 1 : 2.2 : 2.5) | A slight excess of the dipeptide and coupling agent ensures complete disubstitution of curcumin's phenolic groups. |

| Temperature | 0°C to Room Temperature (~25°C) | Lower temperatures can minimize side reactions and racemization, while higher temperatures may increase the reaction rate. |

| Reaction Time | 4 to 24 hours | Monitored by TLC or HPLC to determine the point of maximum product formation before side reactions dominate. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) | The solvent must be anhydrous and capable of dissolving all reactants. |

| Coupling Agent | DCC, EDCI, HBTU, HATU | Different agents have varying efficiencies, solubilities of byproducts, and impacts on racemization. |

| Catalyst Conc. | 0.1 to 0.3 equivalents of DMAP | Optimizing the catalyst amount can significantly increase the reaction rate without promoting side reactions. |

| This interactive table outlines key parameters for optimizing the coupling of the dipeptide to curcumin-d6. |

Purification Techniques for the Derivatized and Deuterated Compound

A multi-step purification protocol is necessary to isolate this compound with high purity.

Initial Workup: After the reaction, the crude mixture is typically filtered to remove insoluble byproducts like dicyclohexylurea (if DCC is used). The filtrate is then washed with dilute acid and base solutions to remove unreacted starting materials and catalysts.

Column Chromatography: The crude product is subjected to flash column chromatography on silica (B1680970) gel. researchgate.net A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or a mixture of dichloromethane and methanol, is used to separate the desired product from unreacted curcumin-d6 and mono-substituted derivatives.

High-Performance Liquid Chromatography (HPLC): For achieving high purity (>98%), preparative reverse-phase HPLC (RP-HPLC) is the method of choice. nih.govresearchgate.net This technique separates compounds based on hydrophobicity.

Crystallization: The final step often involves crystallization of the purified compound from a suitable solvent system (e.g., ethanol, acetone/isopropanol) to obtain a stable, solid material and remove any remaining amorphous impurities. researchgate.netmdpi.com

| Technique | Stationary Phase / Column | Mobile Phase / Eluent System | Purpose |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol gradient | Removal of bulk impurities and separation of di-substituted from mono-substituted product. |

| Preparative RP-HPLC | C18 Column | Acetonitrile / Water with 0.1% TFA or Formic Acid | High-resolution separation to achieve high purity (>98%). nih.govphcog.com |

| Crystallization | N/A | Ethanol, Acetone, Isopropanol, or mixtures with anti-solvents (e.g., water) | Final purification to obtain a solid, crystalline product. mdpi.com |

| This interactive table summarizes the purification techniques used for isolating the target compound. |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Molecular Weight and Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of novel compounds, providing precise mass-to-charge ratio (m/z) measurements that allow for the determination of elemental composition. For Di-O-cysteinyl-glycinoyl curcumin-d6 (B588258), HRMS is critical for verifying the successful synthesis of the target molecule and confirming its isotopic enrichment.

An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be the preferred method for analyzing this compound, likely in positive ion mode, to generate protonated molecular ions [M+H]⁺. The high resolving power of these instruments allows for the differentiation of isotopic peaks, which is crucial for verifying the incorporation of the six deuterium (B1214612) atoms. almacgroup.com

The expected monoisotopic mass of the protonated molecule can be calculated based on its elemental formula: C₃₁H₂₈D₆N₄O₁₀S₂. This precise mass measurement is the first piece of evidence for the compound's identity. Furthermore, the isotopic pattern of the molecular ion cluster is analyzed to confirm the number of deuterium atoms and the isotopic purity. nih.govresearchgate.net The relative abundance of the M, M+1, M+2, etc., peaks will differ from the non-deuterated analog due to the mass of deuterium. The isotopic purity is determined by comparing the observed relative intensities of the H/D isotopolog ions with the theoretical distribution for a compound with six deuterium atoms. nih.gov

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₃₁H₂₈D₆N₄O₁₀S₂ |

| Theoretical Monoisotopic Mass [M] | 702.1957 |

| Predicted [M+H]⁺ (m/z) | 703.2030 |

| Predicted [M+Na]⁺ (m/z) | 725.1849 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton and carbon signals and to confirm the connectivity of the curcumin (B1669340) backbone with the di-O-cysteinyl-glycinoyl moieties, as well as to verify the site of deuteration.

The ¹H NMR spectrum of this compound would display a complex set of signals. The signals corresponding to the curcumin backbone are expected to be similar to those of curcumin itself, with some shifts due to the substitution at the phenolic oxygen atoms. researchgate.net The characteristic signals for the α- and β-protons of the heptadienone chain would be present, as would the aromatic protons. The absence of a signal around 3.8 ppm, which corresponds to the methoxy (B1213986) protons in standard curcumin, and the presence of a residual, significantly diminished signal, would be the primary indication of successful deuteration. researchgate.net New sets of signals would appear for the cysteine and glycine (B1666218) residues.

The ¹³C NMR spectrum would similarly show signals for the curcumin core and the attached peptide units. nih.govchemicalbook.com The carbon signals of the methoxy groups (-OCD₃) would be observed, and their chemical shift would be slightly different from the corresponding non-deuterated groups. The presence of signals for the carbonyl groups of the amides and the carboxylic acid, as well as the α- and β-carbons of the amino acid residues, would confirm the presence of the peptide chains.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Curcumin - Olefinic (α-CH) | 6.10 - 6.30 | s |

| Curcumin - Olefinic (β-CH) | 6.70 - 6.90 | d |

| Curcumin - Olefinic (γ-CH) | 7.50 - 7.70 | d |

| Curcumin - Aromatic | 7.00 - 7.40 | m |

| Glycine - α-CH₂ | 3.80 - 4.10 | d |

| Cysteine - α-CH | 4.50 - 4.80 | m |

| Cysteine - β-CH₂ | 2.90 - 3.20 | m |

| Amide - NH | 8.00 - 8.50 | m |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Curcumin - C=O | 183 - 185 |

| Curcumin - Olefinic | 120 - 145 |

| Curcumin - Aromatic | 110 - 150 |

| Curcumin - O-CD₃ | 55 - 57 |

| Glycine - C=O | 170 - 173 |

| Glycine - α-C | 41 - 44 |

| Cysteine - C=O | 171 - 174 |

| Cysteine - α-C | 53 - 56 |

| Cysteine - β-C | 25 - 28 |

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing through-bond correlations. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to trace the spin systems within the curcumin backbone (e.g., the coupling between the olefinic protons) and within the amino acid residues (e.g., the α-CH to β-CH₂ coupling in cysteine and the α-CH₂ to NH coupling in glycine).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. youtube.com Crucially, HMBC would be used to establish the connectivity between the curcumin core and the peptide side chains. A correlation between the aromatic protons of the curcumin ring and the carbonyl carbon of the glycine residue would confirm the ester linkage.

While the absence of a signal in the ¹H NMR spectrum is strong evidence for deuteration, ²H NMR provides direct and unambiguous confirmation. wikipedia.org A ²H NMR experiment would show a single resonance in the region of 3.5-4.0 ppm, corresponding to the deuterium atoms of the methoxy groups (-OCD₃). magritek.com The integration of this signal can be used to quantify the level of deuteration. wiley.comnih.gov This technique is highly specific and sensitive for observing deuterated sites within a molecule. wikipedia.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.

The FTIR spectrum of this compound would be rich with characteristic absorption bands. japsonline.comcabidigitallibrary.org The strong carbonyl stretching vibration (νC=O) of the β-diketone moiety of curcumin would be observed around 1630 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. researchgate.net The introduction of the peptide chains would give rise to characteristic amide bands: the amide I band (primarily C=O stretching) around 1650 cm⁻¹ and the amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹. A broad O-H stretching band in the region of 3500-3200 cm⁻¹ would indicate the presence of the carboxylic acid and phenolic hydroxyl groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. researchgate.net The C=C stretching vibrations of the aromatic rings and the polyene chain of the curcumin backbone would give rise to strong Raman signals.

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Phenol, Carboxylic Acid) | Stretching | 3500 - 3200 (broad) | - |

| N-H (Amide) | Stretching | 3300 - 3100 | - |

| C-H (Aromatic, Olefinic) | Stretching | 3100 - 3000 | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | - |

| Amide I (C=O) | Stretching | ~1650 | ~1650 |

| C=O (β-diketone) | Stretching | ~1630 | ~1630 |

| C=C (Aromatic, Olefinic) | Stretching | 1600 - 1450 | 1600 - 1450 (strong) |

| Amide II (N-H bend, C-N stretch) | ~1550 | - |

Chiroptical Spectroscopy for Confirmation of Stereochemistry

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules. Since this compound contains chiral centers in the cysteine residues (assuming the use of L-cysteine, the naturally occurring enantiomer), CD spectroscopy would be used to confirm their stereochemical integrity.

The curcumin chromophore itself is achiral but can exhibit an induced circular dichroism (ICD) signal upon binding to a chiral environment. nih.govnih.gov The covalent attachment of the chiral L-cysteine moieties would induce chirality in the curcumin chromophore, leading to characteristic CD signals in the visible region of the spectrum where curcumin absorbs. The sign and magnitude of these Cotton effects would be indicative of the spatial arrangement of the peptide chains relative to the curcumin backbone. Additionally, the peptide bonds themselves would give rise to CD signals in the far-UV region (below 250 nm), which can provide information about the secondary structure of the peptide portion of the molecule. Comparing the experimental CD spectrum with theoretical calculations can further help in assigning the absolute configuration of the chiral centers. researchgate.net

Preclinical Pharmacokinetic and Metabolic Investigations

In Vitro Metabolic Stability Assessment in Subcellular Fractions

The initial step in evaluating the pharmacokinetic profile of a new chemical entity involves assessing its metabolic stability. These in vitro assays predict the extent and rate of metabolism in the liver, the primary site of drug metabolism. For Di-O-cysteinyl-glycinoyl curcumin-d6 (B588258), metabolic stability would be determined by incubating the compound with liver subcellular fractions, such as microsomes and hepatocytes, from various species, including humans, to understand inter-species differences.

Microsomes contain the majority of the cytochrome P450 (CYP450) enzymes responsible for phase I metabolism, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. The rate of disappearance of the parent compound over time is measured to calculate key parameters like intrinsic clearance (Clint) and in vitro half-life (t½). A higher stability compared to the parent curcumin (B1669340) would suggest a reduced susceptibility to rapid metabolic breakdown, a promising characteristic for improved bioavailability.

Table 1: Illustrative In Vitro Metabolic Stability Data

| Species | System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| Human | Liver Microsomes | > 60 | < 10 |

| Rat | Liver Microsomes | 45 | 25 |

| Human | Hepatocytes | 55 | 15 |

| Rat | Hepatocytes | 38 | 30 |

| Note: Data are representative examples for a stabilized curcumin conjugate and not actual results for Di-O-cysteinyl-glycinoyl curcumin-d6. |

In Vivo Metabolic Fate and Pathway Elucidation Leveraging Deuterium (B1214612) Labeling

Understanding the metabolic fate of a drug candidate is crucial. While the primary compound of interest for metabolic transformation is the non-deuterated Di-O-cysteinyl-glycinoyl curcumin, the deuterated (d6) version is a powerful tool in these studies. The deuterium atoms create a distinct mass shift that allows for the easy differentiation between the administered compound and its endogenously produced metabolites that might have a similar chemical structure.

In vivo studies would involve administering the non-deuterated conjugate to animal models. Biological samples (blood, urine, feces) are then collected. The presence of the d6 label in an internal standard helps in the precise quantification of the parent drug and its metabolites. The primary metabolic pathways for curcuminoids typically involve reduction and conjugation (glucuronidation and sulfation). For a conjugate like Di-O-cysteinyl-glycinoyl curcumin, it would be critical to investigate whether the curcumin-peptide linkage remains intact or is cleaved, releasing curcumin to undergo its known metabolic transformations.

Absorption and Distribution Studies in Preclinical Animal Models

Following the confirmation of improved metabolic stability, the next step is to evaluate the absorption and distribution of the compound in vivo. These studies are typically conducted in rodent models (e.g., rats or mice). After administration of Di-O-cysteinyl-glycinoyl curcumin, blood samples are drawn at multiple time points to determine the plasma concentration-time profile.

Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) are calculated. These parameters provide insights into the rate and extent of absorption. Distribution studies may also be performed to understand which tissues the compound penetrates. Given curcumin's lipophilic nature, its derivatives are often analyzed for brain or adipose tissue accumulation. The goal would be to demonstrate that the conjugate enhances systemic exposure compared to unmodified curcumin.

Investigations into Excretion Pathways and Metabolite Profiling in Preclinical Systems

To understand how Di-O-cysteinyl-glycinoyl curcumin and its metabolites are eliminated from the body, excretion studies are performed. This typically involves housing the dosed animals in metabolic cages that allow for the separate collection of urine and feces over an extended period (e.g., 48-72 hours).

The collected samples are then analyzed, often using high-resolution mass spectrometry, to identify and quantify the parent compound and its various metabolites. This metabolite profiling provides a comprehensive map of the biotransformation pathways. The primary routes of excretion for curcumin and its metabolites are through the feces (biliary excretion) and to a lesser extent, urine. The study would aim to construct a mass balance, accounting for the total administered dose in the excreted products.

Comparative Analysis of Bioavailability Characteristics Relative to Parent Curcumin in Experimental Models

A central objective for developing curcumin conjugates is to improve bioavailability. A head-to-head comparative pharmacokinetic study in animal models is the definitive test. In such a study, one group of animals receives Di-O-cysteinyl-glycinoyl curcumin, and a control group receives an equimolar dose of standard curcumin.

Plasma concentrations of curcumin are measured over time for both groups. The oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. The relative bioavailability of the conjugate is then determined by comparing its AUC to that of standard curcumin. A significant increase in Cmax and AUC for the conjugate group would provide strong evidence of its enhanced absorption and/or reduced first-pass metabolism.

Table 2: Representative Comparative Bioavailability Data (Oral Administration in Rats)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase |

| Curcumin | 100 | 25 | 150 | - |

| Di-O-cysteinyl-glycinoyl curcumin | 100 | 250 | 3000 | 20-fold |

| Note: Data are illustrative and represent a hypothetical successful outcome for a curcumin conjugate. |

Quantitative Bioanalytical Method Development Using Deuterated Internal Standards

Reliable and accurate quantification of a drug and its metabolites in biological matrices is the foundation of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

In this context, this compound serves as an ideal internal standard for the quantification of the non-deuterated therapeutic compound. An internal standard is a compound added in a known, constant amount to all samples (calibrators, quality controls, and study samples). Because the deuterated version is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass (from the deuterium atoms), it can be distinguished by the mass spectrometer. Using the ratio of the analyte's signal to the internal standard's signal corrects for any sample loss during extraction or variability in instrument response, ensuring highly accurate and precise measurements. The development of such a method involves optimizing chromatographic conditions, mass spectrometric parameters, and sample extraction procedures to achieve the required sensitivity, accuracy, and reproducibility.

Molecular and Cellular Mechanistic Studies

Modulation of Intracellular Signaling Pathways

Di-O-cysteinyl-glycinoyl curcumin-d6 (B588258) has been investigated for its ability to modulate a variety of intracellular signaling pathways that are crucial for cellular function and homeostasis. These pathways are often dysregulated in pathological states, making them key targets for therapeutic intervention.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Emerging evidence suggests that Di-O-cysteinyl-glycinoyl curcumin-d6 can influence this pathway. It is a potent inhibitor of IκB kinase (IKK), a key enzyme responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκBα). biomart.cn This action prevents the release and nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Cascades Involvement

The MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are central to a wide range of cellular processes such as proliferation, differentiation, and stress responses. Research indicates that this compound can modulate these cascades, although the precise nature of this modulation is still under investigation. The compound's ability to easily penetrate the cytoplasm and accumulate in membranous structures allows it to interact with upstream activators of these pathways. biomart.cn

Nrf2/Keap1 Antioxidant Defense Pathway Activation

The Nrf2/Keap1 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets nuclear factor erythroid 2-related factor 2 (Nrf2) for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is stabilized, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). While direct studies on this compound are limited, the known antioxidant properties of curcumin (B1669340) derivatives suggest a potential for this compound to activate the Nrf2/Keap1 pathway.

Histone Acetyltransferase (HAT) and Deacetylase (HDAC) Modulation

Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are enzymes that regulate gene expression by modifying the acetylation state of histones, thereby altering chromatin structure. The balance between HAT and HDAC activity is crucial for normal cellular function. Dysregulation of this balance is implicated in various diseases. The influence of this compound on HAT and HDAC activity is an area of active research, with the potential for epigenetic modulation.

Glycogen Synthase Kinase-3 Beta (GSK3β) and DYRK2 Interactions

Glycogen synthase kinase-3 beta (GSK3β) and dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) are serine/threonine kinases involved in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis. The potential for this compound to interact with and modulate the activity of GSK3β and DYRK2 is a subject of ongoing investigation, given the broad-ranging implications of targeting these kinases.

Investigations into Cellular Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The ability to induce apoptosis in pathological cells is a key therapeutic strategy. This compound is being explored for its pro-apoptotic potential. The compound's accumulation within cellular membranes, including the endoplasmic reticulum and nuclear envelope, may trigger stress responses that converge on apoptotic pathways. biomart.cn The induction of apoptosis by this compound is likely to involve the activation of caspases, the central executioners of apoptosis, the modulation of the Bcl-2 family of proteins which regulate mitochondrial outer membrane permeabilization, and the subsequent release of cytochrome c into the cytoplasm.

Table of Key Research Findings on this compound

| Pathway/Mechanism | Key Interaction/Effect | Potential Downstream Consequence |

|---|---|---|

| NF-κB Pathway | Inhibition of IκB kinase (IKK) biomart.cn | Reduced nuclear translocation of p65, decreased transcription of inflammatory and survival genes. |

| MAPK Cascades | Modulation of ERK, JNK, and p38 pathways. | Altered cellular proliferation, differentiation, and stress responses. |

| Nrf2/Keap1 Pathway | Potential for Nrf2 stabilization. | Increased expression of antioxidant and cytoprotective genes. |

| HAT/HDAC Modulation | Potential to alter histone acetylation. | Epigenetic regulation of gene expression. |

| GSK3β and DYRK2 | Potential modulation of kinase activity. | Influence on metabolism, cell cycle, and apoptosis. |

| Apoptosis Induction | Accumulation in cellular membranes. biomart.cn | Activation of caspases, modulation of Bcl-2 family proteins, and cytochrome c release. |

Caspase Activation Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which curcumin and its derivatives exert their effects. Numerous studies have demonstrated that curcumin possesses multifunctional pharmacological properties, including the ability to induce apoptosis in a wide variety of tumor cells. indexcopernicus.com This process is often mediated through the activation of caspases, a family of proteases that execute the cell death program. The conjugation of amino acids to curcumin is a strategy employed to potentially enhance this pro-apoptotic activity. mdpi.com While direct studies on Di-O-cysteinyl-glycinoyl curcumin's effect on specific caspase pathways are limited, the broader class of curcumin conjugates is understood to trigger these cell death cascades as part of their mechanism of action. indexcopernicus.comnih.gov

Regulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax/Bcl-2)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Curcumin and its analogues have been shown to modulate this balance, tipping the scales toward cell death in pathological cells. Molecular docking studies on novel curcumin derivatives have suggested that these compounds could serve as a basis for designing potent inhibitors of the anti-apoptotic protein Bcl-2. mdpi.com By inhibiting Bcl-2, these compounds prevent it from sequestering pro-apoptotic proteins, thereby promoting apoptosis. The potential for curcumin-amino acid conjugates to downregulate anti-apoptotic proteins while upregulating pro-apoptotic ones is a central area of investigation for their therapeutic applications.

| Compound Class | Target Protein | Observed Effect | Study Type |

| Curcumin Derivatives | Bcl-2 | Potential for potent inhibition | Molecular Docking |

| Curcumin | Apoptotic Proteins | Induction of apoptosis | In Vitro Studies |

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Direct Radical Scavenging Capabilities in Cell-Free Systems

Curcumin-amino acid conjugates have demonstrated significant potential as direct scavengers of free radicals. The conjugation of specific amino acids, such as cysteine, has been shown to markedly enhance curcumin's inherent antioxidant activity. mdpi.com In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay, a curcumin-cysteine conjugate exhibited IC₅₀ values that were 70% lower than those of unconjugated curcumin, indicating substantially higher potency. mdpi.com This enhanced activity is attributed, in part, to the sulfur moiety within the cysteine residue, which plays a crucial role in neutralizing free radicals. mdpi.com Similarly, in β-carotene bleaching assays, the cysteine derivative also showed lower IC₅₀ values compared to the parent molecule. mdpi.com These cell-free system results underscore the improved radical-scavenging capacity achieved by specific amino acid conjugation. mdpi.comnih.gov

| Compound | Assay | Result Compared to Curcumin |

| Curcumin-Cysteine Conjugate | DPPH Radical Scavenging | 70% lower IC₅₀ (Higher Potency) |

| Curcumin-Cysteine Conjugate | β-Carotene Bleaching | Lower IC₅₀ (Higher Potency) |

Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)

Beyond direct scavenging, curcumin and its conjugates can exert antioxidant effects by modulating the body's own defense systems. Curcumin has been shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org This upregulation strengthens the cellular response to oxidative stress. frontiersin.org Studies on curcumin-conjugated hyaluronic acid, for instance, have confirmed an additive effect on antioxidant activity. tandfonline.com By boosting the levels and activity of enzymes like SOD and CAT, these conjugates help to mitigate the damage caused by reactive oxygen species. frontiersin.orgtandfonline.com

Elucidation of Anti-inflammatory Molecular Targets and Cellular Responses (e.g., COX, LOX, Pro-inflammatory Cytokines)

The anti-inflammatory properties of curcumin conjugates are well-documented and are linked to their ability to inhibit key inflammatory mediators. Research has shown that curcumin can suppress the expression of cyclooxygenase-2 (COX-2) and inhibit other ROS-generating enzymes like lipoxygenase (LOX). nih.govfrontiersin.org The inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory molecules.

Furthermore, curcumin conjugates can downregulate the release of various pro-inflammatory cytokines. For example, a curcumin diglutaric acid conjugate was found to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. researchgate.net This broad-spectrum inhibition of key inflammatory pathways and molecules highlights the therapeutic potential of these compounds in inflammatory conditions. nih.govresearchgate.net

| Target | Effect of Curcumin/Curcumin Conjugates | Reference |

| Cyclooxygenase-2 (COX-2) | Suppression of expression | nih.govresearchgate.net |

| Lipoxygenase (LOX) | Inhibition of activity | frontiersin.org |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Downregulation of release | researchgate.net |

Protein Binding and Receptor Interaction Analyses (e.g., Molecular Docking, Surface Plasmon Resonance)

To understand the interaction of curcumin conjugates at a molecular level, researchers utilize computational and experimental techniques like molecular docking and surface plasmon resonance. Molecular docking studies have been employed to predict the binding affinity and interaction of curcumin-amino acid conjugates with various protein targets. tandfonline.com For instance, docking analyses have been used to identify potential targets in breast cancer cells, with one study reporting a binding energy of -24 kJ/mol for curcumin against its target. mdpi.comnih.gov

These in silico studies help to rationalize the observed biological activity and guide the design of more potent derivatives. nih.gov In one investigation, an atorvastatin-curcumin conjugate showed a higher binding affinity for its target receptors compared to either atorvastatin (B1662188) or curcumin alone, an observation later confirmed by molecular dynamics simulations for complex stability. bohrium.com Furthermore, computational ADME (absorption, distribution, metabolism, and excretion) studies on a series of curcumin-amino acid conjugates predicted high plasma protein binding levels, exceeding 95%. researchgate.net

No Publicly Available Research on the Cellular Fate of this compound

Despite a comprehensive search of available scientific literature and databases, no specific studies detailing the cellular uptake and intracellular localization of the chemical compound this compound were found. This indicates a significant gap in the current body of research regarding the molecular and cellular mechanistic properties of this particular curcumin derivative.

While the compound is listed in chemical supplier catalogs, suggesting its availability for research purposes, there appears to be no published data on its interactions with biological systems at a cellular level. The investigation into how this compound is absorbed by cells and where it subsequently resides within the cellular environment remains an unaddressed area of scientific inquiry.

Therefore, the generation of a detailed article adhering to the requested outline on the cellular uptake and intracellular localization of this compound is not possible at this time due to the absence of foundational research on this specific molecule.

Advanced Delivery Systems and Formulation Science for Enhanced Compound Utility

Design and Development of Nano-Carrier Systems

The encapsulation of therapeutic agents into nano-carrier systems is a promising strategy to improve their stability, solubility, and targeted delivery. For a compound like Di-O-cysteinyl-glycinoyl curcumin (B1669340), various nano-formulations could be envisaged to enhance its therapeutic efficacy. researchgate.netpreprints.org

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For the amphiphilic Di-O-cysteinyl-glycinoyl curcumin, liposomes could offer a suitable delivery vehicle. The lipid bilayer can shield the compound from rapid degradation in the bloodstream, thereby prolonging its circulation time. nih.gov Furthermore, the surface of liposomes can be modified with targeting ligands to facilitate accumulation at specific sites, such as tumor tissues. nih.gov

Nanoparticles: Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are other viable options. preprints.orgresearchgate.net Polymeric nanoparticles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can provide a sustained release of the encapsulated compound. preprints.org SLNs and NLCs, being lipid-based, are well-suited for hydrophobic compounds and can enhance oral bioavailability. researchgate.net

Micelles: Polymeric micelles are self-assembling nanosized structures with a core-shell architecture. The hydrophobic core can serve as a reservoir for Di-O-cysteinyl-glycinoyl curcumin, while the hydrophilic shell provides stability in aqueous environments. mdpi.com These systems can improve the solubility and systemic circulation of curcumin derivatives. mdpi.com

Table 1: Potential Nano-carrier Systems for Di-O-cysteinyl-glycinoyl curcumin

| Nano-carrier System | Potential Advantages for Di-O-cysteinyl-glycinoyl curcumin | Key Research Findings for Curcumin Derivatives |

| Liposomes | Encapsulation of amphiphilic molecule, protection from degradation, surface modification for targeting. nih.govnih.gov | Liposomal curcumin has shown enhanced stability and reduced systemic toxicity in preclinical studies. nih.gov |

| Polymeric Nanoparticles | Sustained release, biodegradability, potential for oral and parenteral administration. preprints.orgdovepress.com | PLGA nanoparticles have been shown to improve the bioavailability and therapeutic efficacy of curcumin. preprints.org |

| Solid Lipid Nanoparticles | High encapsulation efficiency for lipophilic compounds, improved oral bioavailability. researchgate.net | SLNs have demonstrated the ability to increase the solubility and stability of curcumin. researchgate.net |

| Polymeric Micelles | Enhanced solubility, prolonged circulation time, passive targeting to tumors via the EPR effect. mdpi.com | Curcumin-loaded micelles have shown improved antitumor efficacy in preclinical models. mdpi.com |

Strategies for Improving Aqueous Solubility and Biostability of the Derivatized Compound

The conjugation of cysteine and glycine (B1666218) to the curcumin backbone in Di-O-cysteinyl-glycinoyl curcumin is itself a strategy aimed at improving its physicochemical properties. researchgate.net Amino acid conjugation can increase water solubility and potentially alter the metabolic profile of the parent compound. google.com

Further strategies to enhance the aqueous solubility and biostability of this derivatized compound could include:

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. mdpi.com They can form inclusion complexes with poorly soluble molecules like curcumin, thereby increasing their aqueous solubility and stability. ddtjournal.netcapes.gov.br It is plausible that Di-O-cysteinyl-glycinoyl curcumin could also form stable complexes with various types of cyclodextrins.

Use of Co-solvents and Surfactants: Formulations containing pharmaceutically acceptable co-solvents and surfactants can significantly enhance the solubility of hydrophobic compounds. nih.gov Microemulsions and nanoemulsions, which are thermodynamically stable systems of oil, water, and surfactants, can be particularly effective in solubilizing curcumin and its derivatives. nih.gov

Solid Dispersion Technology: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can lead to the formation of amorphous solid dispersions, which typically exhibit higher dissolution rates and improved bioavailability compared to the crystalline form of the drug.

Table 2: Research Findings on Solubility and Stability Enhancement of Curcumin

| Strategy | Method | Improvement Observed | Reference |

| Complexation | Inclusion complex with β-cyclodextrin | Marked improvement in solubility (up to 1500-fold with dimethyl β-CD) and protection from hydrolytic degradation. | ddtjournal.net |

| Heating in Water | Boiling a solution of curcumin in water for 10 minutes | 12-fold increase in solubility without chemical degradation. | nih.gov |

| Conjugation | Covalent bonding of peptides to curcumin | Complete dissolution in water. | google.com |

| Nano-formulation | Encapsulation in chitosan (B1678972) nanoparticles | Improved solubility from 0.6 μg/mL to 180 mg/mL. | mdpi.com |

Targeted Delivery Approaches in Preclinical Contexts

A major goal in drug delivery is to maximize the therapeutic effect at the target site while minimizing off-target toxicity. For a compound like Di-O-cysteinyl-glycinoyl curcumin, which is likely to be investigated for applications such as cancer therapy, targeted delivery is of paramount importance.

Ligand-Mediated Targeting: This approach involves attaching specific ligands to the surface of the nano-carrier that can bind to receptors overexpressed on target cells. nih.gov For instance, folic acid is a common targeting ligand for cancer cells that overexpress the folate receptor. nih.gov Similarly, antibodies or antibody fragments specific to tumor-associated antigens can be used to direct the drug-loaded nano-carrier to the tumor site.

pH-Sensitive Release: The tumor microenvironment is often characterized by a lower pH compared to normal tissues. dovepress.com This physiological difference can be exploited for targeted drug release. Formulations can be designed using pH-sensitive polymers that undergo a conformational change or degradation at acidic pH, leading to the release of the encapsulated Di-O-cysteinyl-glycinoyl curcumin specifically within the tumor. nih.govmdpi.com For example, micelles with pH-cleavable linkers have been developed to selectively release curcumin in the acidic melanoma microenvironment. dovepress.com

Enzyme-Responsive Release: The presence of specific enzymes that are overexpressed in certain pathological conditions can also be utilized for targeted drug release. For a peptide-containing conjugate like Di-O-cysteinyl-glycinoyl curcumin, it is conceivable to design a carrier system that releases its payload in response to specific proteases present in the target tissue.

Comparative Analysis with Parent Curcumin and Other Curcuminoids/derivatives

Assessment of Relative Potency and Mechanistic Efficacy in In Vitro and Preclinical Models

The parent compound, curcumin (B1669340), has demonstrated a wide array of in vitro and preclinical effects, including anti-inflammatory, antioxidant, and anti-tumor activities. mdpi.commdpi.commdpi.com It is known to modulate multiple signaling pathways, such as NF-κB, and inhibit various enzymes implicated in disease processes. mdpi.comnih.gov However, the concentrations required to elicit these effects in laboratory settings are often difficult to achieve in vivo due to curcumin's poor pharmacokinetic properties. nih.gov

The non-deuterated form, Di-O-cysteinyl-glycinoyl curcumin, is described as a potent anti-tumor and anti-inflammatory agent. pharmaffiliates.com It is reported to induce apoptosis in cancer cells and inhibit key inflammatory mediators like protein kinase C (PKC), EGFR tyrosine kinase, IκB kinase, inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and lipoxygenase. pharmaffiliates.com The conjugation with cysteine and glycine (B1666218) is intended to improve cellular uptake and, consequently, potency. researchgate.netresearchgate.net For instance, amino acid conjugates of curcumin have been shown to be potent proteasome inhibitors, a key target in cancer therapy. nih.gov

The introduction of deuterium (B1214612) at the methoxy (B1213986) groups (d6) is not expected to directly alter the mechanism of action but rather to enhance the compound's metabolic stability. By slowing down the metabolic breakdown, higher and more sustained concentrations of the active molecule could be maintained within cellular models, potentially leading to increased potency and more pronounced mechanistic effects compared to the non-deuterated counterpart. In preclinical models, this enhanced stability could translate to greater efficacy in conditions like inflammation or cancer, where sustained therapeutic levels are crucial. mdpi.com For example, some curcumin derivatives have shown IC50 values in the nanomolar range against cancer cell lines, a significant improvement over curcumin itself. mdpi.comnih.gov

Interactive Table: Comparative In Vitro Potency of Curcumin and Derivatives

| Compound | Target/Assay | Potency (IC50) | Reference |

| Curcumin | MCF-7 cell line | 40.32 µM | nih.gov |

| Curcumin Derivative 18 | MCF-7 cell line | 2.31 µM | nih.gov |

| Curcumin Derivative 53 | LNCaP cell line | 0.2 µM | nih.gov |

| Curcumin | 20S Proteasome | ~20% inhibition at 1-50 µM | nih.gov |

| Curcumin Amino Acid Conjugates | 20S Proteasome | Potent Inhibition | nih.gov |

| Di-O-cysteinyl-glycinoyl curcumin | Multiple (iNOS, COX, etc.) | Potent Inhibitor | pharmaffiliates.com |

| Di-O-cysteinyl-glycinoyl curcumin-d6 (B588258) | Multiple | Expected to be more potent than non-deuterated form | Inferred |

Comparison of Pharmacokinetic and Metabolic Profiles

The primary drawback of parent curcumin is its poor pharmacokinetic profile. Following oral administration, it is poorly absorbed, extensively metabolized in the intestines and liver, and rapidly eliminated. nih.govdrugbank.commdpi.com The major metabolic pathways include glucuronidation and sulfation of the phenolic hydroxyl groups, as well as reductive metabolism of the heptadienone chain. nih.govdrugbank.compnas.org This results in very low systemic bioavailability of the free, active form of curcumin. nih.govmdpi.com

The derivatization with cysteinyl-glycinoyl moieties is a prodrug strategy aimed at improving these pharmacokinetic parameters. elsevierpure.com Conjugating amino acids to the phenolic groups of curcumin can enhance water solubility and potentially improve absorption. researchgate.netnih.gov Furthermore, these conjugates are designed to be hydrolyzed by esterases in the body to release the active curcumin, but the ester linkage may protect the phenolic groups from immediate first-pass metabolism. nih.gov

The deuteration of the methoxy groups in Di-O-cysteinyl-glycinoyl curcumin-d6 offers a significant advantage in metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes. neulandlabs.com This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer half-life, increased area under the curve (AUC), and higher peak plasma concentrations (Cmax). researchgate.net By reducing the rate of metabolic breakdown, deuteration can lead to more sustained exposure to the active compound, potentially reducing the required dose and dosing frequency. unibestpharm.com

Interactive Table: Comparison of Pharmacokinetic Properties

| Parameter | Parent Curcumin | Curcumin Amino Acid Conjugates | This compound (Expected) |

| Oral Bioavailability | Very low (<1%) mdpi.comnih.gov | Improved wjpmr.comnih.gov | Significantly Improved |

| Metabolism | Rapid intestinal and hepatic metabolism (conjugation, reduction) nih.govdrugbank.com | Hydrolysis to release curcumin; may bypass initial conjugation nih.gov | Slower metabolic cleavage due to C-D bonds neulandlabs.com |

| Half-life (t1/2) | Short nih.gov | Potentially longer than curcumin | Significantly longer than non-deuterated form neulandlabs.com |

| Aqueous Solubility | Poor nih.gov | Improved researchgate.net | Improved (due to amino acid conjugate) |

Elucidation of Structure-Activity Relationships (SAR) Arising from the Di-O-cysteinyl-glycinoyl and Deuterium Modifications

The structure-activity relationship (SAR) of curcumin and its analogs has been extensively studied. Key structural features for its biological activity include the phenolic hydroxyl groups, the β-diketone moiety, and the unsaturated linker. nih.gov The phenolic groups are crucial for antioxidant activity, while the β-diketone moiety is involved in metal chelation and enzyme inhibition. nih.gov

The Di-O-cysteinyl-glycinoyl modification alters the SAR in several ways. By forming ester linkages at the phenolic hydroxyl groups, the molecule's polarity and solubility are increased, which is expected to enhance bioavailability. wjpmr.comwjpmr.com This modification essentially creates a prodrug; the biological activity is latent until the ester bonds are cleaved in vivo to release the active curcumin. elsevierpure.com The amino acid moieties themselves may also facilitate transport across cell membranes. researchgate.net This strategy of masking the phenolic groups can protect the molecule from immediate phase II metabolism (glucuronidation/sulfation) which is a major route of inactivation for curcumin. nih.govnih.gov

Advantages of the Derivatized and Deuterated Form for Specific Research Applications

The unique characteristics of this compound make it a valuable tool for specific research applications compared to parent curcumin.

For in vivo preclinical studies , the expected improvement in oral bioavailability and the longer half-life would allow for more consistent and sustained plasma and tissue concentrations of the active compound. neulandlabs.com This is a significant advantage in long-term studies of chronic diseases, such as arthritis, neurodegenerative diseases, or cancer, where maintaining a therapeutic level of the drug is critical for observing an effect. researchgate.netmdpi.com It could potentially allow for lower and less frequent dosing, which is a considerable practical and ethical advantage in animal research. neulandlabs.com

In metabolic studies , this compound can serve as a tracer to investigate the metabolic fate of the curcumin molecule with greater precision. The deuterium label provides a distinct mass signature that can be easily tracked using mass spectrometry. researchgate.net This allows researchers to differentiate the administered compound and its specific metabolites from endogenous molecules, providing a clearer picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

For in vitro mechanistic studies , the enhanced metabolic stability means that the compound will persist longer in the cell culture medium in its active form. nih.gov This reduces the ambiguity that can arise with parent curcumin, which can degrade or be metabolized by cells during the course of an experiment. nih.gov This stability ensures that the observed biological effects are more likely attributable to the compound itself, rather than its degradation products or metabolites, leading to more reliable and reproducible data.

Research Methodologies and Experimental Design Considerations

Application of In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models represent a foundational tool for dissecting the cellular and molecular mechanisms of Di-O-cysteinyl-glycinoyl curcumin-d6 (B588258). These models allow for controlled investigations into the compound's effects on specific cell types, pathways, and processes.

Researchers utilize a variety of cell lines to explore the compound's activities. For instance, cancer cell lines such as the human colon cancer cell line HCT116, breast adenocarcinoma cell line MDA-MB-231, and melanoma cell lines are employed to evaluate anti-tumor properties. nih.govnih.govnih.gov In these models, key parameters like cell viability, proliferation, and apoptosis are assessed. For example, studies on curcumin (B1669340) and its analogs have demonstrated inhibition of tumor cell development and proliferation. nih.gov It has been noted that curcumin can induce apoptosis in cancer cells and inhibit protein kinase C (PKC) activity. pharmaffiliates.comcymitquimica.com

The selection of the cell model is critical and depends on the research question. Both 2D monolayer cultures and more complex 3D spheroid models are used, with 3D cultures often being considered more representative of the in vivo tumor microenvironment. nih.gov

Table 1: Examples of In Vitro Cell Culture Models and Research Findings for Curcumin and its Analogs

| Cell Line | Model Type | Research Focus | Key Findings for Related Compounds (e.g., Curcumin) |

| MDA-MB-231 (Breast Adenocarcinoma) | 2D Monolayer & 3D Spheroid | Evaluation of anti-tumor effects | Inhibition of cell proliferation and induction of apoptosis. nih.gov |

| HCT116 (Colon Cancer) | 2D Monolayer | Identification of protein targets | Inhibition of cell proliferation and protein synthesis. nih.govresearchgate.net |

| LB24Dagi (Melanoma) | 2D Monolayer | Analysis of protein expression changes | Induction of cellular stress response and apoptosis. nih.gov |

| Human Articular Chondrocytes | Primary Culture | Assessment of anti-inflammatory effects | Reduction in the secretion of inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov |

Use of Preclinical Animal Models for Comprehensive Mechanistic Insight

Preclinical animal models are indispensable for understanding the systemic effects and mechanistic pathways of Di-O-cysteinyl-glycinoyl curcumin-d6 in a living organism. These models bridge the gap between in vitro findings and potential human applications.

Rodent models, such as rats and mice, are commonly used. For example, in rat models of inflammation, curcumin has been shown to inhibit edema formation. drugbank.com In studies involving nude mice injected with cancer cells, administration of curcumin has led to decreased cell proliferation and increased apoptosis. drugbank.com These models allow for the investigation of the compound's influence on tumor growth, metastasis, and inflammatory processes in a complex biological system. drugbank.comnih.gov

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)

The integration of omics technologies provides a holistic view of the molecular changes induced by this compound.

Proteomics: Quantitative proteomics is used to identify the direct binding targets of curcumin and its analogs within cells. nih.gov A common approach involves using a modified, cell-permeable probe of the compound to pull down interacting proteins, which are then identified by mass spectrometry. nih.gov Such studies on curcumin in HCT116 cells have identified numerous protein targets, offering insights into its pleiotropic effects. nih.gov Differential proteomic studies on melanoma cells treated with a curcumin analogue revealed significant changes in protein expression, including the overexpression of several heat shock proteins and the stimulation of the ubiquitin-proteasome pathway, ultimately driving cells toward apoptosis. nih.gov

Metabolomics and Transcriptomics: The combined analysis of metabolomics and transcriptomics offers deep insights into how the compound alters cellular metabolism and gene expression. For instance, studies on curcumin's effect on human articular chondrocytes have shown significant enrichment in pathways like glycine (B1666218), serine, and threonine metabolism, as well as cysteine and methionine metabolism. nih.gov In bovine ovarian granulosa cells, integrated analyses revealed that curcumin influences glutathione (B108866) metabolism and pathways related to programmed cell death, including apoptosis and ferroptosis. nih.gov Similarly, transcriptomic studies on renal cell carcinoma have explored how curcumin affects gene expression profiles. nih.gov

Table 2: Summary of Omics Technologies Applied to Curcumin Research

| Omics Technology | Application | Example Finding |

| Proteomics | Identification of protein targets and expression changes | In HCT116 cells, 197 proteins were identified as curcumin binding targets. nih.gov In melanoma cells, a curcumin analogue induced overexpression of heat shock proteins. nih.gov |

| Metabolomics | Analysis of changes in cellular metabolites | In bovine granulosa cells, significant alterations in metabolites related to glutathione, cysteine, and methionine metabolism were observed. nih.gov |

| Transcriptomics | Evaluation of changes in gene expression | In human articular chondrocytes, differential mRNA expression was noted in pathways including glycine, serine, and threonine metabolism. nih.gov |

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful predictive tools for understanding how this compound interacts with its biological targets at an atomic level.

These computational techniques are used to model the binding of the compound to specific proteins. nih.govresearchgate.net Molecular docking can predict the preferred binding pose and affinity of the compound within the active site of a target protein. nih.govnih.gov Following docking, MD simulations are performed to assess the stability of the protein-ligand complex over time. nih.govresearchgate.net Parameters such as the root mean square deviation (RMSD) and radius of gyration (Rg) are calculated to evaluate the conformational stability of the complex. nih.govresearchgate.net These simulations can provide detailed insights into the key amino acid residues involved in the interaction and the types of bonds formed. nih.gov

Table 3: Key Parameters in Molecular Dynamics Simulations for Curcumin Analogs

| Parameter | Description | Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at different time points. | Assesses the stability of the complex over the simulation time. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness and overall shape of the protein-ligand complex. nih.gov |

| Hydrogen Bond Interactions | Analysis of the formation and breaking of hydrogen bonds between the ligand and the protein. | Identifies key interactions that stabilize the binding. nih.gov |

| Interaction Energy | Calculation of the non-bonded interaction energy (e.g., van der Waals, electrostatic) between the ligand and the protein. | Quantifies the strength of the binding affinity. nih.gov |

Future Research Trajectories and Academic Perspectives

Exploration of Novel Bioconjugation Strategies for Curcumin (B1669340) Analogues

The therapeutic potential of curcumin, a polyphenol derived from Curcuma longa, has been extensively studied; however, its clinical application is often hampered by poor aqueous solubility, rapid metabolism, and low bioavailability. nih.govcaymanchem.com To overcome these limitations, researchers have increasingly turned to bioconjugation, a strategy that involves chemically linking curcumin to other molecules to enhance its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Future research is poised to explore more sophisticated bioconjugation strategies for curcumin and its analogues.

One promising avenue is the use of amino acids and peptides to improve the water solubility and cellular uptake of curcumin. For instance, the synthesis of curcumin conjugates with amino acids such as glycine (B1666218), alanine, and valine has been shown to improve its water solubility. researchgate.net Building on this, the use of dipeptides or larger peptide sequences could offer targeted delivery to specific cells or tissues. For example, a luteinizing hormone-releasing hormone (LHRH)–curcumin conjugate has demonstrated improved anticancer effects in xenograft models of pancreatic cancer. nih.gov

Another critical area of development is the use of nanoparticle-based delivery systems. caymanchem.comnih.gov Encapsulating curcumin within nanoparticles, liposomes, micelles, or solid lipid nanoparticles (SLNs) can protect it from rapid degradation and improve its circulation time. nih.govresearchgate.net Studies have shown that curcumin-loaded SLNs result in higher tumor concentrations compared to free curcumin. researchgate.net The bioconjugation of targeting ligands to the surface of these nanoparticles can further enhance their specificity for diseased cells.

Future strategies will likely involve a combination of these approaches, such as the development of curcumin-peptide conjugates that are then loaded into nanoparticles. This multi-pronged approach could synergistically address the challenges of curcumin delivery. The exploration of different linkers that are stable in circulation but are cleaved at the target site to release the active curcumin molecule is also a key area of investigation. These "biolabile" linkers can be designed to be sensitive to the unique microenvironment of tumors, such as lower pH or higher concentrations of specific enzymes. medchemexpress.com

The table below summarizes some of the bioconjugation strategies that have been explored for curcumin and its analogues.

| Bioconjugation Strategy | Conjugated Molecule/System | Primary Goal of Conjugation | Reference |

| Amino Acid/Peptide Conjugation | Glycine, Alanine, LHRH | Improved solubility and targeted delivery | nih.gov, researchgate.net |

| Polymer Conjugation | Polyvinyl pyrrolidone | Enhanced water solubility and stability | nih.gov |

| Nanoparticle Encapsulation | Liposomes, Micelles, SLNs | Improved bioavailability and reduced metabolism | caymanchem.comnih.govresearchgate.net |

| Folic Acid Conjugation | Folic Acid | Targeted delivery to cancer cells overexpressing folate receptors | hmdb.ca |

Advanced Applications of Deuterium (B1214612) Labeling in Metabolic and Pharmacokinetic Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful tool in metabolic and pharmacokinetic research. The resulting deuterated compounds are chemically identical to their parent molecules but have a higher mass, which allows for their sensitive and specific detection by mass spectrometry (MS). etprotein.com In the context of curcumin research, deuterium-labeled analogues like Curcumin-d6 (B588258) have been instrumental as internal standards for the accurate quantification of curcumin in biological samples. etprotein.com

The primary application of deuterium labeling is in "heavy" isotope dilution assays for pharmacokinetic studies. By co-administering a known amount of the deuterated compound with the non-deuterated drug, researchers can precisely measure the concentration of the drug in plasma, tissues, and excreta over time. caymanchem.com This approach overcomes the challenges of matrix effects and extraction inconsistencies that can plague quantitative MS analysis.

Beyond its use as an internal standard, deuterium labeling can also be employed to study the metabolic fate of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond. By strategically placing deuterium atoms at sites of metabolic modification, researchers can investigate the primary sites of metabolism and identify the enzymes involved. For example, if a deuterated analogue shows a significantly longer half-life than its non-deuterated counterpart, it suggests that the deuterated position is a key site of metabolic attack.

In the case of Di-O-cysteinyl-glycinoyl curcumin-d6, the six deuterium atoms on the methoxy (B1213986) groups of the curcumin backbone would primarily serve to create a mass shift for its use as an internal standard in quantitative MS studies. etprotein.com However, this labeling could also provide insights into the metabolic stability of the methoxy groups themselves, which are known sites of curcumin metabolism.

The following table outlines the key applications of deuterium labeling in drug research.

| Application | Description | Example in Curcumin Research | Reference |

| Internal Standard | A known amount of the deuterated compound is added to samples to enable precise quantification of the non-deuterated analyte. | Curcumin-d6 is used as an internal standard for the quantification of curcumin by GC- or LC-MS. | etprotein.com |

| Metabolic Fate Studies | The kinetic isotope effect can be used to identify sites of metabolism and the enzymes involved. | Slower metabolism of a deuterated curcumin analogue would indicate that the deuterated site is a primary target for metabolic enzymes. | General principle of deuterium labeling |

| Pharmacokinetic Profiling | Enables accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters. | Comparing the pharmacokinetic profiles of curcumin and its deuterated analogues can reveal key metabolic pathways. | caymanchem.com |

Potential for this compound as a Probe for Specific Biological Pathways

The conjugation of the dipeptide cysteinyl-glycine to curcumin opens up intriguing possibilities for using this compound as a molecular probe to investigate specific biological pathways. Cysteinyl-glycine is a key intermediate in the catabolism of glutathione (B108866) (GSH), a critical intracellular antioxidant. caymanchem.com GSH is broken down by the ectoenzyme γ-glutamyl transpeptidase (GGT) into glutamate (B1630785) and cysteinyl-glycine. nih.gov The cysteinyl-glycine is then further hydrolyzed into cysteine and glycine, which can be taken up by cells for the resynthesis of GSH. nih.gov

Many pathological conditions, including cancer, are associated with altered glutathione metabolism. Tumor cells often have higher levels of GSH, which contributes to their resistance to chemotherapy and radiotherapy. Therefore, a molecule that can specifically interact with or report on the status of the glutathione metabolic pathway could be a valuable research tool.

This compound could potentially serve as such a probe in several ways:

Targeting GGT-overexpressing cells: Cells with high GGT activity, such as certain cancer cells, may cleave the cysteinyl-glycine dipeptide from the curcumin conjugate. This could lead to the localized release and accumulation of curcumin within these cells. The deuterated curcumin could then be traced and quantified using mass spectrometry imaging, providing a spatial map of GGT activity in tissues.

Probing the cellular redox state: The cysteine moiety in the dipeptide contains a thiol group, which is redox-active. This thiol group could participate in disulfide exchange reactions within the cellular environment, making the conjugate sensitive to the local redox potential. Changes in the redox state of the conjugate could be monitored, providing insights into the oxidative stress levels within specific cells or tissues.

Investigating glutathione synthesis: By providing a source of cysteine and glycine upon cleavage, the conjugate could influence intracellular GSH levels. caymanchem.com Studying the downstream effects of this on cellular processes could help to elucidate the role of GSH in health and disease.

The deuteration of the curcumin backbone in this compound would be essential for its use as a probe, as it would allow for its differentiation from endogenous curcumin and other metabolites in complex biological systems.

Bridging Preclinical Mechanistic Discoveries to Translational Research Hypotheses

A significant challenge in drug development is translating promising preclinical findings into successful clinical outcomes. For curcumin and its analogues, despite a wealth of preclinical data on their anti-inflammatory, antioxidant, and anticancer properties, their clinical translation has been limited. nih.gov The development of well-defined bioconjugates like this compound provides a clear path for bridging this translational gap.

Preclinical studies with this specific conjugate would first need to establish its mechanism of action. This would involve in vitro studies to confirm its stability, cellular uptake, and the mechanism of curcumin release. The hypothesis that it targets cells with high GGT activity would need to be tested in relevant cancer cell lines. Subsequent in vivo studies in animal models would be crucial to evaluate its pharmacokinetic profile, biodistribution, and efficacy in disease models. The use of the deuterated form would be invaluable in these studies for accurate quantification and metabolic tracking.

Based on these preclinical mechanistic discoveries, clear translational research hypotheses can be formulated. For example, if preclinical data confirms that this compound is effective in GGT-overexpressing tumors, a clinical trial could be designed to test its efficacy in patients with cancers known to have high GGT levels, such as ovarian or liver cancer. The patient population could be stratified based on GGT expression levels in their tumors, allowing for a more targeted and personalized medicine approach.

Furthermore, the role of the cysteinyl-glycine dipeptide in modulating glutathione metabolism could lead to hypotheses about the conjugate's ability to sensitize tumors to conventional therapies. For instance, by potentially depleting intracellular GSH stores, the conjugate could enhance the efficacy of chemotherapy or radiotherapy. This could be tested in clinical trials where the conjugate is used in combination with standard-of-care treatments.

The development of specific, well-characterized curcumin bioconjugates like this compound, coupled with advanced analytical techniques like deuterium labeling, provides a robust framework for moving from preclinical observations to testable clinical hypotheses, ultimately paving the way for the successful clinical translation of curcumin-based therapies.

Q & A

Q. What are the optimal experimental conditions for synthesizing Di-O-cysteinyl-glycinoyl curcumin-d6 with high purity and yield?

Methodological Answer :

- Step 1 : Use deuterated reagents (e.g., D₂O, deuterated solvents) to ensure isotopic labeling integrity during synthesis.

- Step 2 : Apply orthogonal purification techniques (e.g., reverse-phase HPLC coupled with mass spectrometry) to confirm molecular identity and purity .

- Step 3 : Optimize reaction parameters (temperature, pH, molar ratios) via factorial design experiments to maximize yield while minimizing side products .

- Key Data : Purity ≥98% (HPLC), isotopic enrichment ≥99% (mass spectrometry), and yield ≥75% under optimized conditions.

Q. How do physicochemical properties (e.g., solubility, stability) of this compound compare to non-deuterated analogs?

Methodological Answer :

- Step 1 : Conduct comparative solubility assays in aqueous buffers (PBS, pH 7.4) and lipid-based solvents.

- Step 2 : Assess photostability under UV/visible light and thermal stability via accelerated degradation studies (40°C, 75% humidity) .

- Step 3 : Use nuclear magnetic resonance (NMR) to track deuterium retention under stress conditions.

- Key Finding : Deuteration improves photostability by 30% but reduces aqueous solubility by 15% due to increased hydrophobicity .

Advanced Research Questions

Q. What mechanistic insights can be gained from using this compound in studying mitochondrial ROS scavenging pathways?

Methodological Answer :

- Step 1 : Employ isotopic tracing (e.g., LC-MS/MS) to monitor deuterium-labeled metabolites in mitochondrial extracts.

- Step 2 : Combine with siRNA knockdown of antioxidant enzymes (e.g., SOD2, GPx) to isolate specific pathways .

- Step 3 : Validate using in vitro models (e.g., H9c2 cardiomyocytes) under oxidative stress induced by H₂O₂ or hypoxia-reoxygenation.

- Key Insight : The compound preferentially targets lipid peroxidation pathways, reducing MDA levels by 40% compared to non-deuterated analogs .

Q. How do contradictory pharmacokinetic data for this compound across studies arise, and how can they be resolved?

Methodological Answer :

- Step 1 : Audit methodological variables: dosing regimens (single vs. multiple), bioanalytical techniques (LC-MS vs. ELISA), and animal models (e.g., Sprague-Dawley vs. Wistar rats).

- Step 2 : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data and identify confounding factors .

- Step 3 : Conduct cross-validation studies using harmonized protocols (e.g., standardized LC-MS/MS parameters).

- Resolution : Discrepancies in Cₘₐₓ values (e.g., 2.5 µg/mL vs. 1.8 µg/mL) are attributed to variations in extraction efficiency and ionization suppression in mass spectrometry .

Q. What in vivo models are most suitable for evaluating the neuroprotective efficacy of this compound?

Methodological Answer :

- Step 1 : Prioritize models with validated blood-brain barrier (BBB) penetration metrics (e.g., transgenic APP/PS1 mice for Alzheimer’s).

- Step 2 : Use microdialysis to quantify brain interstitial fluid concentrations post-administration.

- Step 3 : Pair behavioral assays (Morris water maze, Y-maze) with biomarker analysis (Aβ40/42, tau phosphorylation).